molecular formula C7H7NO3 B1582264 3,4-Dihydroxybenzamide CAS No. 54337-90-5

3,4-Dihydroxybenzamide

Cat. No.: B1582264
CAS No.: 54337-90-5
M. Wt: 153.14 g/mol
InChI Key: GNWREYFHYLIYJE-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzamide is an organic compound with the chemical formula C7H7NO3. It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an amide functional group. This compound is known for its antioxidant properties and is often used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of esters and hydroxylamine due to the absence of protecting group chemistry and the preparation in one step. This method is scalable and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dihydroxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzonitrile
  • Homoprotocatechuate
  • Catechol

Comparison: 3,4-Dihydroxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For example, while 3,4-dihydroxybenzoic acid is primarily used for its antioxidant properties, this compound’s amide group allows it to participate in a broader range of chemical reactions and biological interactions .

Properties

IUPAC Name

3,4-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWREYFHYLIYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202706
Record name Benzamide, 3,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54337-90-5
Record name 3,4-Dihydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54337-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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